2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups can be done using methylating agents such as methyl iodide in the presence of a base.
Acetamide formation: The final step involves the reaction of the chromen-2-one derivative with 2-phenylethylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the chromen-2-one core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-2-one ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromen-2-one derivatives are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound could be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its potential to interact with biological targets such as enzymes or receptors could lead to the discovery of new drugs for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications might extend to fields like electronics, photonics, and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide would depend on its specific interactions with molecular targets. Typically, chromen-2-one derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The pathways involved might include inhibition of oxidative stress, modulation of inflammatory responses, or interference with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound of chromen-2-one derivatives, known for its anticoagulant and antimicrobial properties.
Warfarin: A well-known anticoagulant that is structurally related to chromen-2-one.
Umbelliferone: A natural coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness
What sets 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide apart is its specific substitution pattern, which might confer unique biological activities or chemical reactivity. The presence of the methoxy, methyl, and phenylethyl groups could influence its interaction with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H23NO4/c1-14-11-18(26-3)21-15(2)17(22(25)27-19(21)12-14)13-20(24)23-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,24) |
InChI Key |
HAJDYMCSGXBFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3)C)C(=C1)OC |
Origin of Product |
United States |
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